(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring and a benzylidene moiety, contributes to its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, reducing infection, or modulate inflammatory pathways, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(3-chloro-5-methoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The presence of both chloro and ethoxy substituents on the benzylidene moiety, along with the hydroxyl group, makes (5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one unique. These substituents can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H10ClNO3S2 |
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Molecular Weight |
315.8g/mol |
IUPAC Name |
(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H10ClNO3S2/c1-2-17-8-4-6(3-7(13)10(8)15)5-9-11(16)14-12(18)19-9/h3-5,15H,2H2,1H3,(H,14,16,18)/b9-5- |
InChI Key |
HKVQFQDFGYGDCE-UITAMQMPSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)Cl)O |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=S)S2)Cl)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)Cl)O |
Origin of Product |
United States |
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